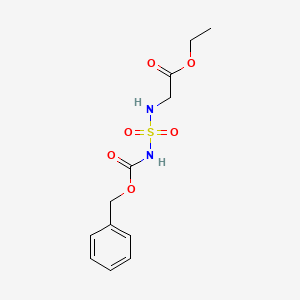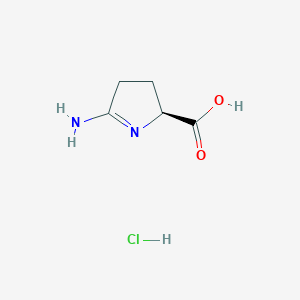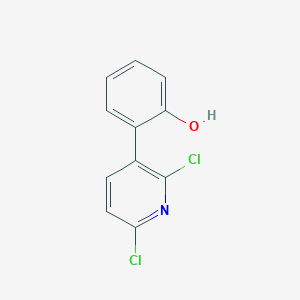
2-(2,6-Dichloropyridin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichloropyridin-3-yl)phenol: is an organic compound that belongs to the class of phenols and pyridines It is characterized by the presence of a phenol group attached to a pyridine ring, which is substituted with two chlorine atoms at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 2,6-dichloropyridine is coupled with a phenol derivative in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions, making it suitable for the synthesis of various substituted phenols.
. This method requires careful control of reaction conditions to ensure selective chlorination and substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
化学反应分析
Types of Reactions
2-(2,6-Dichloropyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and phenol derivatives.
科学研究应用
2-(2,6-Dichloropyridin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in the development of pharmaceuticals and agrochemicals. Its biological activity can be studied to identify new therapeutic targets and mechanisms of action.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function . The chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. Additionally, the pyridine ring can interact with nucleic acids and other biomolecules, modulating their structure and function.
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2-(2,6-Dichloropyridin-3-yl)phenol. It shares the pyridine ring with chlorine substitutions but lacks the phenol group.
2-Phenylpyridine: Similar in structure but without the chlorine substitutions. It is used in various organic synthesis reactions.
4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with an amino group instead of a phenol group.
Uniqueness
This compound is unique due to the combination of the phenol and pyridine functionalities, along with the chlorine substitutions. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H7Cl2NO |
|---|---|
分子量 |
240.08 g/mol |
IUPAC 名称 |
2-(2,6-dichloropyridin-3-yl)phenol |
InChI |
InChI=1S/C11H7Cl2NO/c12-10-6-5-8(11(13)14-10)7-3-1-2-4-9(7)15/h1-6,15H |
InChI 键 |
JQXGGQMMAMIOMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



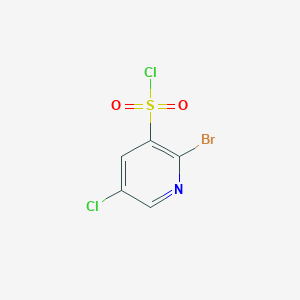
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
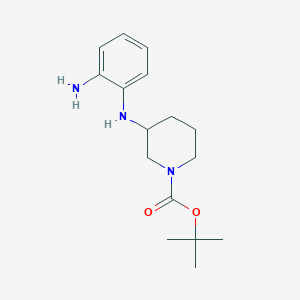

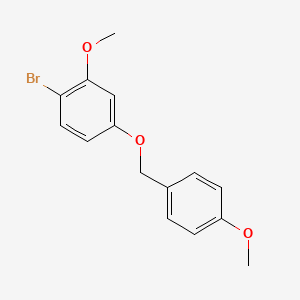

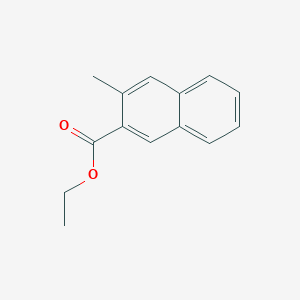
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
